2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid
Overview
Description
9-((2-Phosphonylmethoxy)ethyl)guanine is a potent antiviral agent belonging to the nucleoside phosphonate class. It exhibits broad-spectrum antiviral activity against various viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, human cytomegalovirus, and Rauscher murine leukemia virus . Additionally, it has shown antitumor activity against certain types of leukemia and melanoma in experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Phosphonylmethoxy)ethyl)guanine involves the reaction of guanine with 2-(phosphonylmethoxy)ethanol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 9-((2-Phosphonylmethoxy)ethyl)guanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product from impurities .
Chemical Reactions Analysis
Types of Reactions
9-((2-Phosphonylmethoxy)ethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antiviral and antitumor properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced antiviral activity, while reduction may produce reduced forms with altered biological properties .
Scientific Research Applications
9-((2-Phosphonylmethoxy)ethyl)guanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-((2-Phosphonylmethoxy)ethyl)guanine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis ultimately leads to the suppression of viral replication . The compound also inhibits cellular DNA polymerases, contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Adefovir: Another nucleoside phosphonate with antiviral activity.
Tenofovir: A widely used antiviral agent for treating HIV and hepatitis B.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Uniqueness
9-((2-Phosphonylmethoxy)ethyl)guanine is unique due to its broad-spectrum antiviral activity and dual antiviral and antitumor properties. Its ability to inhibit both viral and cellular DNA polymerases sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-9-yl)ethoxymethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O5P/c9-8-11-6-5(7(14)12-8)10-3-13(6)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVORGQIEFTOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCOCP(=O)(O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150649 | |
Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114088-58-3 | |
Record name | P-[[2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy]methyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114088-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114088583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PMEG | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GS-438 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YOI96LPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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